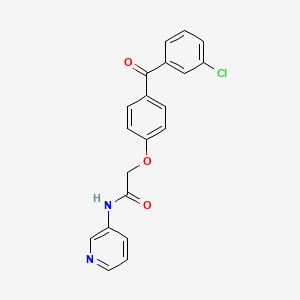

2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The exact synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain . it is known that the compound is synthesized through a series of organic reactions involving the use of reagents such as pyridine and chlorobenzoyl chloride . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

LUF7244 undergoes various chemical reactions, primarily involving its interaction with potassium channels. It acts as a negative allosteric modulator, which means it binds to a site on the potassium channel that is different from the active site and induces a conformational change that affects the channel’s activity . Common reagents used in these reactions include dofetilide and pentamidine . The major products formed from these reactions are functional potassium channels that can effectively repolarize cardiomyocytes .

Scientific Research Applications

LUF7244 has several scientific research applications, particularly in the fields of cardiac pharmacology and electrophysiology. It has been used to study the mechanisms of potassium channel trafficking and the effects of various drugs on these channels . In medicine, LUF7244 has potential therapeutic applications for conditions such as long QT syndrome and other cardiac arrhythmias . It is also used in biological research to understand the molecular mechanisms underlying cardiac action potentials and the role of potassium channels in these processes .

Mechanism of Action

The mechanism of action of LUF7244 involves its binding to voltage-gated potassium 11.1 channels and modulating their activity . By acting as a negative allosteric modulator, LUF7244 induces a conformational change in the channel that affects its ability to conduct potassium ions . This modulation can rescue defective trafficking of the channels and restore their function, thereby normalizing the repolarization of cardiomyocytes . The molecular targets of LUF7244 are the potassium channels themselves, and the pathways involved include the regulation of cardiac action potentials and ion homeostasis .

Comparison with Similar Compounds

LUF7244 is unique in its ability to act as both a negative allosteric modulator and activator of potassium channels . Similar compounds include dofetilide, which is a class III antiarrhythmic drug that also affects potassium channels but has a different mechanism of action . Another similar compound is pentamidine, which interferes with potassium channel trafficking but does not have the same modulatory effects as LUF7244 . The uniqueness of LUF7244 lies in its dual role as a modulator and activator, which allows it to rescue defective channel trafficking and restore function .

Properties

Molecular Formula |

C20H15ClN2O3 |

|---|---|

Molecular Weight |

366.8 g/mol |

IUPAC Name |

2-[4-(3-chlorobenzoyl)phenoxy]-N-pyridin-3-ylacetamide |

InChI |

InChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24) |

InChI Key |

KKKJYDOHVKIIQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CN=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)